4-(2-Benzylthiazol-4-yl)aniline
Description
4-(2-Benzylthiazol-4-yl)aniline is a heterocyclic aromatic compound comprising an aniline moiety substituted at the para position with a thiazole ring bearing a benzyl group at position 2.
Such structural modifications are critical in drug design, where substituents are tailored to optimize pharmacokinetic profiles .
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(2-benzyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C16H14N2S/c17-14-8-6-13(7-9-14)15-11-19-16(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,17H2 |
InChI Key |
RUHKFGLAOMUWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Nucleophilic Aromatic Substitution
- 4-(Benzo[d]thiazol-2-yl)aniline : Reacts with aryl isothiocyanates to form thioureas in yields up to 79% under reflux conditions . The electron-withdrawing benzothiazole ring activates the aniline for nucleophilic attack.
- 4-(Thiazol-2-yl)aniline : Similar reactivity is expected, but the absence of fused rings may alter reaction kinetics.
Schiff Base Formation
- 4-(1H-Benzo[d]imidazol-2-yl)aniline : Forms Schiff bases with pyrazolecarbaldehydes, demonstrating utility in synthesizing antiviral agents . The benzyl group in this compound could sterically hinder such condensations.
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